molecular formula C14H15N3O5 B2864153 Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate CAS No. 824942-14-5

Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate

Cat. No.: B2864153
CAS No.: 824942-14-5
M. Wt: 305.29
InChI Key: CAUAUJGCEYDJTJ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate is a chemical compound with the molecular formula C14H15N3O5 and a molecular weight of 305.29 g/mol. This compound has shown significant potential in various fields of research and industry due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate involves several steps. One common synthetic route includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2,5-dioxo-1-imidazolidinyl acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or receptors involved in various biological processes . For example, it may inhibit the activity of certain proteases or kinases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-{[(2,5-dioxo-1-imidazolidinyl)acetyl]amino}phenylacetate: This compound has a phenylacetate group instead of a benzoate group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-(2,5-dioxoimidazolidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-2-22-13(20)9-3-5-10(6-4-9)16-11(18)8-17-12(19)7-15-14(17)21/h3-6H,2,7-8H2,1H3,(H,15,21)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUAUJGCEYDJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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